molecular formula C32H64O17S B8104411 Ms-PEG12-Boc

Ms-PEG12-Boc

Cat. No.: B8104411
M. Wt: 752.9 g/mol
InChI Key: LJIIDUPJCGAFRW-UHFFFAOYSA-N
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Description

This compound is used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ms-PEG12-Boc involves the reaction of polyethylene glycol with tert-butyl bromoacetate and methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to maintain consistency and quality. The product is then purified using techniques such as column chromatography and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ms-PEG12-Boc undergoes several types of chemical reactions, including:

    Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

    Deprotection: The tert-butyl group can be removed under acidic conditions to yield the free acid

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.

    Deprotection: Acidic conditions, such as trifluoroacetic acid, are employed to remove the tert-butyl group

Major Products Formed

    Substitution Reactions: Products include substituted derivatives of this compound.

    Hydrolysis: Products include the corresponding carboxylic acid and alcohol.

    Deprotection: The major product is the free acid form of the compound

Scientific Research Applications

Ms-PEG12-Boc is widely used in scientific research, particularly in the development of PROTACs

    Chemistry: Used as a linker in the synthesis of PROTACs for selective protein degradation.

    Biology: Employed in studies to understand protein function and regulation.

    Medicine: Investigated for potential therapeutic applications in targeting and degrading disease-related proteins.

    Industry: Utilized in the development of novel drug delivery systems and bioconjugation techniques

Mechanism of Action

Ms-PEG12-Boc functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. The PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This process involves the formation of a ternary complex between the PROTAC, the E3 ligase, and the target protein, leading to selective protein degradation .

Comparison with Similar Compounds

Similar Compounds

  • Ms-PEG13-t-butyl ester
  • BP-24329
  • HY-140387
  • CS-0115424

Uniqueness

Ms-PEG12-Boc is unique due to its specific polyethylene glycol chain length and the presence of the tert-butyl protecting group. This structure provides optimal solubility and stability, making it a preferred choice for the synthesis of PROTACs. Compared to similar compounds, this compound offers a balance of hydrophilicity and hydrophobicity, enhancing its versatility in various applications .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64O17S/c1-32(2,3)49-31(33)5-6-36-7-8-37-9-10-38-11-12-39-13-14-40-15-16-41-17-18-42-19-20-43-21-22-44-23-24-45-25-26-46-27-28-47-29-30-48-50(4,34)35/h5-30H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIIDUPJCGAFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64O17S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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